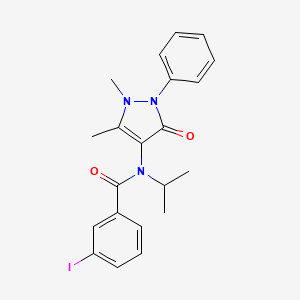![molecular formula C11H22O2Si B14416300 (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol CAS No. 81939-25-5](/img/structure/B14416300.png)
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is a chemical compound with a unique structure that includes a cyclopentene ring substituted with a tert-butyl(dimethyl)silyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various methods, including cyclization reactions or the use of pre-formed cyclopentene derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its reactivity can be harnessed to create bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of (1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the silyl group provides steric protection. These interactions can influence the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the silyl protecting group, making it more reactive.
tert-Butyl(dimethyl)silyl-protected alcohols: Similar in terms of protection but differ in the core structure.
Uniqueness
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol is unique due to the combination of the cyclopentene ring and the silyl protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
81939-25-5 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
VRSPJPYUHXNQHT-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C=C1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


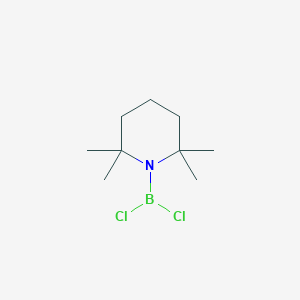
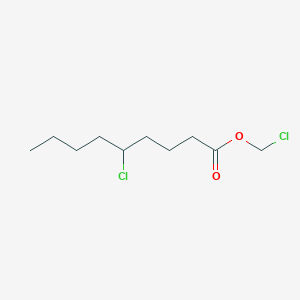
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

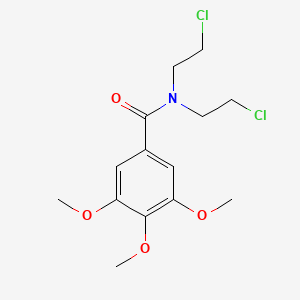
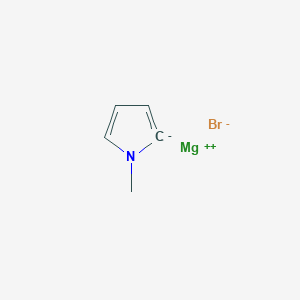
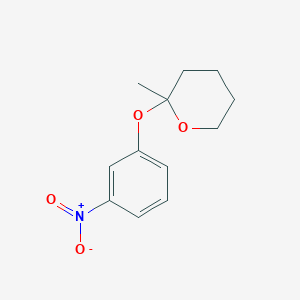

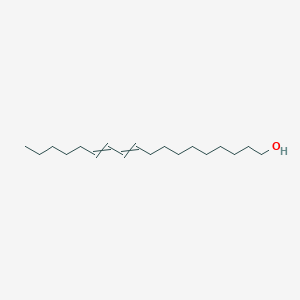
![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
